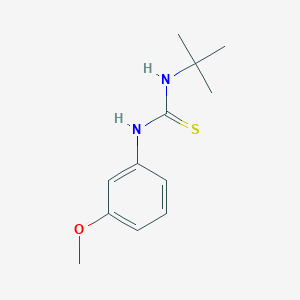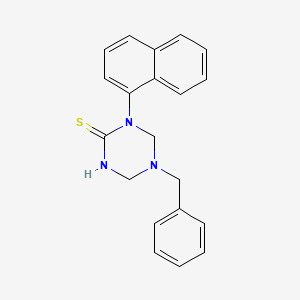
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first synthesized in 1995 and has since been used to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Wirkmechanismus
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This prevents the phosphorylation of STAT proteins, which are essential for the transcription of genes involved in cell growth and differentiation. By inhibiting this pathway, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can induce apoptosis and inhibit proliferation by blocking the JAK/STAT signaling pathway. In autoimmune and inflammatory diseases, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can reduce inflammation by inhibiting cytokine production. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a short half-life and can be unstable in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable analogs of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea that can be used in a wider range of experiments. Another area of interest is the use of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in combination with other therapies to enhance their effectiveness. Additionally, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea could be used to study the role of the JAK/STAT pathway in other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a small molecule inhibitor that has been widely used in scientific research to study the JAK/STAT signaling pathway. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a specific mechanism of action and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been an important tool in understanding the role of the JAK/STAT pathway in disease and has the potential to be used in future therapies.
Synthesemethoden
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is synthesized by reacting tert-butyl isocyanate with 3-methoxyaniline to form N-(tert-butyl)-N'-(3-methoxyphenyl)urea. This intermediate is then reacted with thiourea to form N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a multi-step process that requires careful attention to detail and purification to ensure high purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a JAK/STAT signaling pathway inhibitor. The JAK/STAT signaling pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been used to study the role of the JAK/STAT pathway in these diseases and to develop potential therapeutics.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPONRMKHMENHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(3-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


